Thiazole

Catalog No.
S568442
CAS No.
288-47-1
M.F
C3H3NS
M. Wt
85.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazole

CAS Number

288-47-1

Product Name

Thiazole

IUPAC Name

1,3-thiazole

Molecular Formula

C3H3NS

Molecular Weight

85.13 g/mol

InChI

InChI=1S/C3H3NS/c1-2-5-3-4-1/h1-3H

InChI Key

FZWLAAWBMGSTSO-UHFFFAOYSA-N

SMILES

C1=CSC=N1

Solubility

Slightly soluble (NTP, 1992)
Slightly soluble in water; Soluble in ether
Miscible at room temperature (in ethanol)

Canonical SMILES

C1=CSC=N1

Drug Discovery and Development:

Thiazole derivatives have been extensively studied for their diverse pharmacological activities, including:

  • Antimicrobial properties: Thiazole derivatives exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Studies have shown their effectiveness against various pathogenic strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans []. Research is ongoing to develop novel thiazole-based drugs to combat the growing challenge of antibiotic resistance [].
  • Anticancer potential: Several thiazole derivatives have demonstrated promising anticancer properties by targeting various cellular processes involved in cancer development and progression []. Researchers are exploring their potential to become effective cancer chemotherapeutic agents.
  • Other therapeutic applications: Thiazole derivatives are also being investigated for their potential applications in treating various other diseases, such as neurodegenerative disorders, inflammatory conditions, and diabetes [].

Material Science Applications:

Beyond medicinal chemistry, thiazole is also being explored for its potential applications in material science:

  • Organic electronics: Thiazole derivatives are being investigated for their use in developing organic light-emitting diodes (OLEDs) and organic solar cells due to their unique optical and electronic properties [].
  • Functional materials: The versatile chemical properties of thiazole are being explored for designing new functional materials with specific functionalities, such as sensors and catalysts [].

Research Tool in Biological Studies:

The unique properties of thiazole also make it valuable for various research purposes:

  • Biomarker discovery: Thiazole-containing molecules can be used as probes to study biological processes and identify potential biomarkers for various diseases [].
  • Drug target identification: Thiazole derivatives can be employed to identify and characterize drug targets, aiding in the development of new therapeutic strategies [].

Origin and Significance:

Thiazole itself is a pale yellow liquid with a pyridine-like odor []. While the unsubstituted thiazole finds limited use, the thiazole ring system forms the core structure of numerous vital molecules in biology and medicine. The most prominent example is thiamine (vitamin B1), essential for carbohydrate metabolism []. Additionally, thiazole derivatives play crucial roles in various drugs, dyes, and industrial chemicals.


Molecular Structure Analysis

Key Features:

The thiazole molecule boasts a five-membered aromatic ring containing two heteroatoms: one nitrogen atom at position 1 and one sulfur atom at position 3. This ring structure exhibits significant pi-electron delocalization, contributing to its aromatic character. The presence of both nitrogen and sulfur atoms allows for various resonance structures, influencing the molecule's overall stability and reactivity [].

Notable Aspects:

Unlike its close relative, oxazole, thiazole exhibits a stronger degree of aromaticity. This is evident in the chemical shifts of its ring protons observed in proton nuclear magnetic resonance (¹H NMR) spectroscopy, which fall within the range of 7.27 to 8.77 ppm, indicative of a strong diamagnetic ring current.


Chemical Reactions Analysis

Synthesis:

Several methods exist for thiazole synthesis. A classic approach involves the Hantzsch reaction, where an α-haloketone reacts with an amidine or thiourea []. Here's a balanced equation for the Hantzsch reaction using thioacetamide and chloroacetone:

CH3COSCH2Cl + CH3CSNH2 → C3H3NS + HCl + H2O (1)

Other synthesis methods include the Robinson-Goulston variation and the Gewald reaction, each utilizing different starting materials [].

Decomposition:

Other Relevant Reactions:

Due to the presence of the nitrogen atom, thiazole can undergo reactions typical of amines, such as alkylation and acylation. Additionally, the sulfur atom can participate in various reactions depending on the specific conditions.


Physical And Chemical Properties Analysis

  • Melting point: Not applicable as thiazole is a liquid [].
  • Boiling point: 116-118 °C (241-244 °F) [].
  • Solubility: Soluble in water, ethanol, ether, and other organic solvents [].
  • Stability: Relatively stable under ambient conditions but may decompose upon exposure to strong acids, bases, or oxidizers.

Mechanism of Action (if applicable)

The mechanism of action of thiazole itself is not well-defined due to its limited use. However, the thiazole ring system plays a crucial role in the biological activity of its derivatives. In the case of thiamine (vitamin B1), the thiazole ring participates in the transfer of an aldehyde group, essential for carbohydrate metabolism []. Other thiazole derivatives may have diverse mechanisms depending on their specific structures and functionalities.

Thiazole exhibits moderate toxicity and may cause irritation upon contact with skin, eyes, or respiratory system []. Always handle thiazole with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Data:

  • LD50 (oral, rat): 175 mg/kg [] (LD50 refers to the median lethal dose, the amount of a substance that causes death in 50% of a test population)
, including:

  • Electrophilic Substitution: The sulfur atom at position 1 and the nitrogen atom at position 3 facilitate electrophilic substitutions, particularly at the 5-position of the ring .
  • Nucleophilic Substitution: The electron-deficient nature of the C2 position makes it susceptible to nucleophilic attacks .
  • Condensation Reactions: Thiazole can participate in condensation reactions with aldehydes and other compounds to form larger heterocycles .
  • Cycloaddition Reactions: Thiazoles can engage in cycloadditions, typically requiring elevated temperatures due to their aromatic stabilization .

Thiazole derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. Some notable activities include:

  • Antimicrobial Properties: Thiazoles have been shown to possess antibacterial and antifungal properties, making them useful in treating infections .
  • Anticancer Activity: Certain thiazole derivatives have demonstrated efficacy against various cancer cell lines, indicating potential as anticancer agents .
  • Anti-inflammatory Effects: Thiazole compounds have been reported to reduce inflammation, contributing to their therapeutic applications .

Several methods exist for synthesizing thiazole, including:

  • Hantzsch Thiazole Synthesis: This method involves the reaction of haloketones with thioamides under mild conditions .
  • Cook-Heilbron Synthesis: This process uses α-aminonitriles and carbon disulfide to produce thiazoles .
  • Biosynthesis: In biological systems, thiazoles are formed from cysteine through various enzymatic pathways, particularly in the synthesis of thiamine (vitamin B1) .

Thiazoles find applications in various fields:

  • Pharmaceuticals: Many drugs contain thiazole moieties due to their biological activity, including antibiotics like aztreonam and antiparasitic agents like thiabendazole .
  • Agriculture: Certain thiazole derivatives are used as fungicides and herbicides in agricultural practices .
  • Materials Science: Thiazoles are explored for their potential use in organic electronics and as dyes due to their unique electronic properties .

Research has shown that thiazole compounds can interact with various biological targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways. For example:

  • Enzyme Inhibition: Some thiazole derivatives inhibit specific enzymes involved in metabolic pathways, which can be beneficial for treating diseases like tuberculosis and cancer .
  • Receptor Modulation: Thiazoles may act as agonists or antagonists at certain receptors, influencing physiological responses within the body .

Thiazole shares structural similarities with several other heterocyclic compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Features
ImidazoleC₃H₄N₂Contains two nitrogen atoms; basic properties.
OxazoleC₃H₄N₂OContains an oxygen atom; less reactive than thiazole.
ThiopheneC₄H₄SContains only sulfur; lacks nitrogen functionality.
PyridineC₅H₅NContains only nitrogen; more stable than thiazole.

Thiazole is unique due to its combination of sulfur and nitrogen, which imparts distinct reactivity patterns not found in other similar compounds. Its ability to participate in both electrophilic and nucleophilic reactions makes it particularly versatile in synthetic chemistry .

Fundamental Structure

Molecular Formula and Molecular Weight

Thiazole, systematically known as 1,3-thiazole, is a five-membered heterocyclic compound with the molecular formula C₃H₃NS [1] [2]. The compound has a molecular weight of 85.13 grams per mole [1] [3]. This heterocyclic structure consists of three carbon atoms, one nitrogen atom, and one sulfur atom arranged in a planar ring configuration [1] [9]. The numbering system for thiazole places the sulfur atom at position 1, with the nitrogen atom at position 3, creating the characteristic 1,3-thiazole nomenclature [12] [20].

PropertyValue
Molecular FormulaC₃H₃NS
Molecular Weight85.13 g/mol

Bond Lengths and Angles

Precise structural analysis of thiazole has been accomplished through combined gas-phase electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations [4]. The ground-state average structural parameters reveal specific bond lengths and angles that define the molecular geometry [4]. The sulfur-carbon bonds exhibit lengths of 172.37 picometers for S(1)-C(2) and 171.38 picometers for S(1)-C(5) [4]. The carbon-nitrogen bond C(2)-N(3) measures 131.0 picometers, while the N(3)-C(4) bond extends 137.2 picometers [4]. The carbon-carbon bond C(4)-C(5) has a length of 136.90 picometers [4].

The carbon-hydrogen bond lengths are remarkably consistent, with C(2)-H(6) measuring 109.8 picometers, C(4)-H(7) at 109.9 picometers, and C(5)-H(8) at 109.7 picometers [4]. The angular geometry shows the C(2)-S(1)-C(5) angle at 89.41 degrees, S(1)-C(2)-N(3) at 115.16 degrees, and C(2)-N(3)-C(4) at 109.97 degrees [4]. Additional angles include N(3)-C(4)-C(5) at 115.95 degrees and S(1)-C(5)-C(4) at 109.52 degrees [4].

Bond/AngleValue
S(1)–C(2)172.37 pm
S(1)–C(5)171.38 pm
C(2)–N(3)131.0 pm
N(3)–C(4)137.2 pm
C(4)–C(5)136.90 pm
C(2)–H(6)109.8 pm
C(4)–H(7)109.9 pm
C(5)–H(8)109.7 pm
C(2)–S(1)–C(5)89.41°
S(1)–C(2)–N(3)115.16°
C(2)–N(3)–C(4)109.97°
N(3)–C(4)–C(5)115.95°
S(1)–C(5)–C(4)109.52°

Aromaticity and π-Electron Delocalization

Thiazole exhibits significant aromatic character due to extensive π-electron delocalization across the five-membered ring system [1] [8]. The compound satisfies Huckel's rule with six π-electrons (4n+2 where n=1), confirming its aromatic nature [8] [19]. The aromaticity is evidenced by proton nuclear magnetic resonance chemical shifts of the ring hydrogens, which absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current characteristic of aromatic compounds [1] [5].

The delocalization of a lone pair of sulfur electrons across the ring contributes to the enhanced aromaticity compared to related heterocycles [5] [12]. Calculated π-electron density studies reveal that C5 serves as the primary site for electrophilic substitution reactions, followed by C4, while C2 represents the preferred site for nucleophilic substitution due to its electron-deficient nature [5] [12]. This electron density distribution pattern reflects the influence of both the sulfur and nitrogen heteroatoms on the overall electronic structure [1] [19].

Comparison with Related Heterocycles (Oxazole, Imidazole)

Thiazole belongs to the azole family of heterocycles, which includes structurally related compounds such as oxazole and imidazole [1] [18]. These three compounds share the common feature of being five-membered aromatic rings but differ in their heteroatom composition [18]. Oxazole contains oxygen and nitrogen atoms, while imidazole incorporates two nitrogen atoms in its ring structure [18].

In terms of aromaticity, thiazole demonstrates higher aromatic character than oxazole due to the superior electron-donating ability of sulfur compared to oxygen [1] [18]. This enhanced aromaticity contributes to greater stability and different reactivity patterns [18]. Regarding basicity, thiazole exhibits intermediate basicity between oxazole and imidazole [18]. Imidazole shows the highest basicity among the three compounds due to the presence of two nitrogen atoms, while oxazole displays the lowest basicity [18].

All three heterocycles form stable crystalline salts with strong acids through protonation of their imine nitrogen atoms, resulting in azolium salts [18]. However, their stability profiles differ, with thiazole and imidazole being very stable compounds, while oxazole shows relatively lower stability [18].

PropertyThiazoleOxazoleImidazole
Structure5-membered ring with S and N atoms5-membered ring with O and N atoms5-membered ring with two N atoms
AromaticityHigher aromaticity than oxazoleLess aromatic than thiazoleHighly aromatic
BasicityLess basic than imidazoleLess basic than thiazoleMore basic than thiazole
StabilityVery stableLess stable than thiazoleVery stable

Physical Characteristics

Physical State and Appearance

Thiazole exists as a liquid at room temperature, presenting as a pale yellow, flammable substance [1] [5] [12]. The compound maintains its liquid state under standard atmospheric conditions, distinguishing it from many other heterocyclic compounds that may be solid at room temperature [20]. The pale yellow coloration is characteristic of the pure compound and contributes to its visual identification [5] [12].

Melting Point and Boiling Point

Thiazole exhibits a melting point of approximately -15 degrees Celsius, confirming its liquid state at room temperature [12]. The boiling point ranges from 116 to 118 degrees Celsius under standard atmospheric pressure [5] [12]. These thermal properties indicate moderate volatility and relatively low intermolecular forces compared to higher boiling point compounds [12].

Density and Specific Gravity

The density of thiazole is reported as 1.2 grams per cubic centimeter [5] [12]. This density value corresponds to a specific gravity of 1.2 when measured against water as the reference standard [12]. The relatively high density compared to many organic compounds reflects the presence of the sulfur atom, which contributes significant atomic mass to the molecular structure [12].

Solubility Profile

Thiazole demonstrates sparingly soluble characteristics in water, indicating limited aqueous solubility [5] [12]. However, the compound shows good solubility in organic solvents, being fairly soluble in diethyl ether and ethanol [5] [12]. At room temperature, thiazole achieves complete miscibility with water, though this may be temperature-dependent [20]. The compound also exhibits miscibility with most organic solvents, making it versatile for various chemical applications [20].

Refractive Index and Optical Properties

While specific refractive index values for pure thiazole were not definitively established in the available literature, thiazole derivatives and related compounds demonstrate significant optical properties [16]. Studies on thiazole-containing polymers reveal high refractive index values, with some derivatives achieving refractive indices exceeding 1.77 [16]. The aromatic nature of thiazole contributes to its optical properties through π-electron conjugation effects [16].

Odor and Organoleptic Properties

Thiazole possesses a distinctive pyridine-like odor, which is characteristic and readily identifiable [1] [5] [12] [20]. This aromatic odor profile is consistent across multiple literature sources and represents a key organoleptic property for compound identification [17]. Some thiazole derivatives exhibit additional odor characteristics, with certain substituted thiazoles displaying nutty, musty, or root vegetable-like odors [17].

PropertyValue
Physical StateLiquid at room temperature
AppearancePale yellow liquid
OdorPyridine-like odor
Melting Point-15°C
Boiling Point116-118°C
Density1.2 g/cm³
Specific Gravity1.2
Solubility in WaterSparingly soluble
Solubility in Organic SolventsSoluble in ether and alcohol
Dipole Moment1.61 D

Physical Description

Thiazole appears as colorless or pale yellow liquid with a foul odor. (NTP, 1992)
Liquid
Colourless to pale yellow liquid; green, sweet, nutty, tomatoe note

XLogP3

0.4

Boiling Point

242.2 °F at 760 mm Hg (NTP, 1992)
118.0 °C

Density

1.1998 (NTP, 1992)
d17 1.2
1.198-1.202

LogP

0.44 (LogP)
0.44

UNII

320RCW8PEF

GHS Hazard Statements

Aggregated GHS information provided by 304 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (86.51%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (13.16%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (12.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (12.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (12.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

17.15 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

288-47-1

Wikipedia

1,3-thiazole

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Thiazole: ACTIVE

Dates

Modify: 2023-08-15

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